molecular formula C19H17F3N2O3 B4017902 1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

Cat. No.: B4017902
M. Wt: 378.3 g/mol
InChI Key: KQKFYCRDURDKQJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine ring with methoxyphenyl and trifluoromethylphenyl groups

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-15-7-5-14(6-8-15)24-17(25)10-16(18(24)26)23-11-12-3-2-4-13(9-12)19(20,21)22/h2-9,16,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFYCRDURDKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and reaction conditions to facilitate the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may result in alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

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